molecular formula C8H8FeNO5- B14803848 3-Amino-4-carboxybenzoate;iron;hydrate

3-Amino-4-carboxybenzoate;iron;hydrate

Cat. No.: B14803848
M. Wt: 254.00 g/mol
InChI Key: SWHREFVYGOMVAT-UHFFFAOYSA-M
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Description

3-Amino-4-carboxybenzoate;iron;hydrate is a coordination compound that consists of 3-amino-4-carboxybenzoate ligands coordinated to an iron center, with water molecules as part of its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-carboxybenzoate;iron;hydrate typically involves the reaction of 3-amino-4-carboxybenzoic acid with an iron salt, such as iron(III) chloride, in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination compound. The general reaction can be represented as follows:

3-Amino-4-carboxybenzoic acid+Iron(III) chloride+WaterThis compound\text{3-Amino-4-carboxybenzoic acid} + \text{Iron(III) chloride} + \text{Water} \rightarrow \text{this compound} 3-Amino-4-carboxybenzoic acid+Iron(III) chloride+Water→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-carboxybenzoate;iron;hydrate can undergo various chemical reactions, including:

    Oxidation: The iron center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.

    Substitution: The amino and carboxyl groups on the benzoate ligand can undergo substitution reactions with other chemical groups.

    Coordination: The iron center can form coordination complexes with other ligands, altering the properties of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

    Coordination: Ligands such as phosphines or amines can be used to form new coordination complexes.

Major Products Formed

    Oxidation: Oxidized forms of the iron center, such as iron(IV) or iron(V) species.

    Substitution: Substituted derivatives of the benzoate ligand.

    Coordination: New coordination complexes with different ligands.

Scientific Research Applications

3-Amino-4-carboxybenzoate;iron;hydrate has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other coordination compounds and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of materials with specific properties, such as enhanced thermal stability or magnetic properties.

Mechanism of Action

The mechanism of action of 3-amino-4-carboxybenzoate;iron;hydrate involves its interaction with molecular targets through coordination and redox reactions. The iron center can participate in electron transfer processes, while the benzoate ligand can interact with biological molecules through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a carboxyl group.

    3-Amino-4-methoxybenzoic acid: Similar structure but with a methoxy group instead of a carboxyl group.

    3-Amino-4-methylbenzoic acid: Similar structure but with a methyl group instead of a carboxyl group.

Uniqueness

3-Amino-4-carboxybenzoate;iron;hydrate is unique due to the presence of both amino and carboxyl groups on the benzoate ligand, which allows for versatile chemical reactivity. The coordination with iron adds further complexity and potential for redox activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H8FeNO5-

Molecular Weight

254.00 g/mol

IUPAC Name

3-amino-4-carboxybenzoate;iron;hydrate

InChI

InChI=1S/C8H7NO4.Fe.H2O/c9-6-3-4(7(10)11)1-2-5(6)8(12)13;;/h1-3H,9H2,(H,10,11)(H,12,13);;1H2/p-1

InChI Key

SWHREFVYGOMVAT-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1C(=O)[O-])N)C(=O)O.O.[Fe]

Origin of Product

United States

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